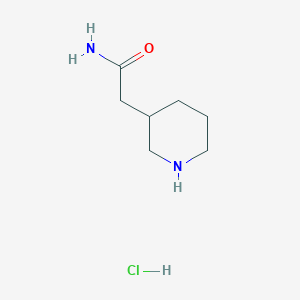

Chlorhydrate de 2-(pipéridin-3-yl)acétamide

Vue d'ensemble

Description

2-(Piperidin-3-yl)acetamide hydrochloride is a chemical compound with the linear formula C7H15O2N2Cl1 .

Synthesis Analysis

The synthesis of 2-(Piperidin-3-yl)acetamide hydrochloride involves several steps. The compound has a molecular weight of 178.66 and is available in powder form . An organophotocatalysed [1+2+3] strategy has been developed to enable the one-step access to diverse substituted 2-piperidinones from easily available inorganic ammonium salts, alkenes, and unsaturated carbonyl compounds .Molecular Structure Analysis

The molecular structure of 2-(Piperidin-3-yl)acetamide hydrochloride can be represented by the InChI code 1S/C7H14N2O.ClH/c8-7(10)4-6-2-1-3-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H .Chemical Reactions Analysis

The chemical reactions involving 2-(Piperidin-3-yl)acetamide hydrochloride are complex and involve several steps. The compound undergoes chemoselective [1+2+3] reaction to deliver desired products .Physical And Chemical Properties Analysis

2-(Piperidin-3-yl)acetamide hydrochloride is a solid compound with a molecular weight of 178.66. The compound has an InChI code of 1S/C7H14N2O.ClH/c8-7(10)4-6-2-1-3-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H .Applications De Recherche Scientifique

Synthèse de molécules bioactives

Le chlorhydrate de 2-(pipéridin-3-yl)acétamide sert d’intermédiaire clé dans la synthèse de diverses molécules bioactives. Son noyau pipéridine est un motif commun dans de nombreux produits pharmaceutiques, et sa modification par acétylation introduit une fonctionnalité amide, qui est essentielle dans la conception de médicaments en raison de sa capacité de liaison hydrogène .

Développement de médicaments pour le système nerveux central (SNC)

Le cycle pipéridine est une caractéristique structurale présente dans de nombreux médicaments du SNC. La présence du groupe acétamide dans le this compound peut améliorer la perméabilité de la barrière hémato-encéphalique, ce qui en fait un échafaudage précieux pour développer de nouveaux composés actifs sur le SNC .

Agents anti-inflammatoires

Les dérivés de la pipéridine sont connus pour présenter des propriétés anti-inflammatoires. Le groupe acétamide dans le this compound peut être encore fonctionnalisé pour synthétiser des composés présentant une activité anti-inflammatoire potentielle, utile dans le traitement de maladies telles que l’arthrite et l’asthme .

Composés antimicrobiens

La recherche a montré que les dérivés de la pipéridine peuvent agir comme des agents antimicrobiens. Le this compound pourrait être utilisé pour créer de nouveaux composés antimicrobiens efficaces contre les souches résistantes de bactéries et de champignons .

Médicaments analgésiques

La modification du cycle pipéridine a conduit au développement de médicaments analgésiques. Le this compound pourrait être un précurseur dans la synthèse de nouveaux analgésiques avec une efficacité améliorée et des effets secondaires réduits .

Agents anticancéreux

Des structures pipéridine se retrouvent dans plusieurs agents anticancéreux. La fraction acétamide dans le this compound peut être exploitée pour concevoir et synthétiser de nouveaux médicaments anticancéreux, ciblant potentiellement des voies spécifiques impliquées dans la prolifération des cellules cancéreuses .

Médicaments cardiovasculaires

Les dérivés de la pipéridine sont également explorés pour leurs effets cardiovasculaires. Le this compound pourrait être utilisé pour développer des médicaments qui gèrent l’hypertension artérielle et d’autres maladies cardiovasculaires en affectant les canaux calciques ou les récepteurs adrénergiques .

Recherche sur les maladies neurodégénératives

Le cycle pipéridine est une caractéristique commune dans les médicaments ciblant les maladies neurodégénératives telles que la maladie d’Alzheimer et la maladie de Parkinson. Le this compound peut être un point de départ pour la synthèse de composés qui modulent les systèmes de neurotransmetteurs ou préviennent la neurodégénérescence .

Orientations Futures

The future directions for research on 2-(Piperidin-3-yl)acetamide hydrochloride could involve further exploration of its potential therapeutic applications, particularly in the treatment of various types of cancers . Additionally, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mécanisme D'action

Mode of Action

It is known that many piperidine derivatives interact with their targets through a series of successive protonations . The product configuration is determined by the stereoselective enamine protonation .

Biochemical Pathways

Piperidine derivatives are present in more than twenty classes of pharmaceuticals, suggesting that they may interact with a variety of biochemical pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(Piperidin-3-yl)acetamide hydrochloride . .

Analyse Biochimique

Biochemical Properties

2-(Piperidin-3-yl)acetamide hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been reported to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs) . This inhibition leads to the stabilization of EETs, which are known for their anti-inflammatory properties. The compound’s interaction with sEH highlights its potential therapeutic applications in treating inflammatory diseases.

Cellular Effects

2-(Piperidin-3-yl)acetamide hydrochloride influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting sEH, the compound can modulate the levels of EETs, which play a role in cell signaling and inflammation . Additionally, the compound’s impact on gene expression and cellular metabolism can lead to changes in cell function, potentially offering therapeutic benefits in conditions such as pain and inflammation.

Molecular Mechanism

The molecular mechanism of 2-(Piperidin-3-yl)acetamide hydrochloride involves its binding interactions with biomolecules. The compound inhibits sEH by binding to its active site, preventing the enzyme from metabolizing EETs . This inhibition results in increased levels of EETs, which exert anti-inflammatory effects. The compound’s ability to modulate enzyme activity and gene expression underscores its potential as a therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Piperidin-3-yl)acetamide hydrochloride can change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under normal storage conditions

Dosage Effects in Animal Models

The effects of 2-(Piperidin-3-yl)acetamide hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to exert beneficial effects, such as reducing inflammation and pain . At higher doses, it may exhibit toxic or adverse effects. Understanding the dosage threshold is essential for optimizing its therapeutic potential while minimizing side effects.

Metabolic Pathways

2-(Piperidin-3-yl)acetamide hydrochloride is involved in various metabolic pathways. It interacts with enzymes such as sEH, which metabolizes EETs . By inhibiting sEH, the compound affects the metabolic flux and levels of metabolites, leading to increased levels of EETs. These changes in metabolic pathways contribute to the compound’s anti-inflammatory effects.

Transport and Distribution

The transport and distribution of 2-(Piperidin-3-yl)acetamide hydrochloride within cells and tissues are critical for its biological activity. The compound is likely transported via specific transporters or binding proteins, which facilitate its localization and accumulation in target tissues . Understanding these transport mechanisms is essential for optimizing its therapeutic efficacy.

Subcellular Localization

The subcellular localization of 2-(Piperidin-3-yl)acetamide hydrochloride can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for its interaction with target biomolecules and subsequent biological effects.

Propriétés

IUPAC Name |

2-piperidin-3-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O.ClH/c8-7(10)4-6-2-1-3-9-5-6;/h6,9H,1-5H2,(H2,8,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUTWCDRWUKLERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CC(=O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1375472-37-9 | |

| Record name | 3-Piperidineacetamide, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1375472-37-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

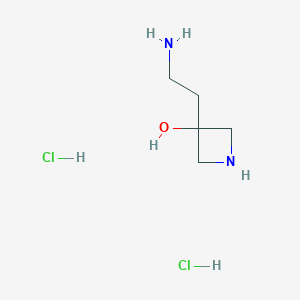

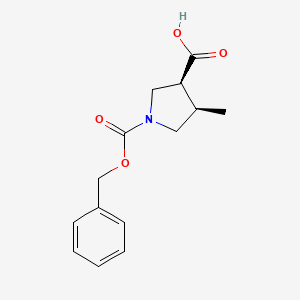

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[3-(1-Aminoethyl)piperidin-1-yl]-2-methylpropan-2-ol hydrochloride](/img/structure/B1377536.png)